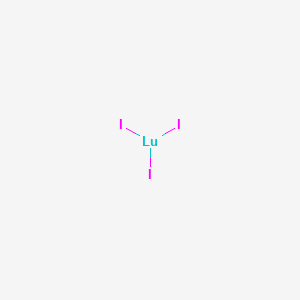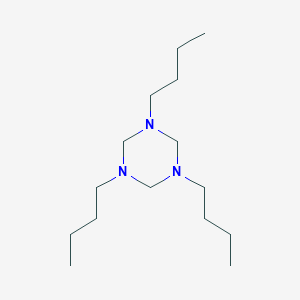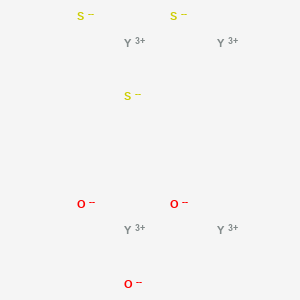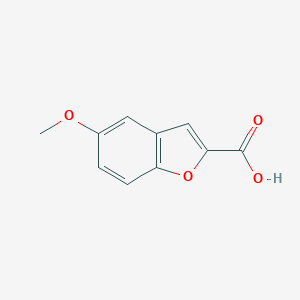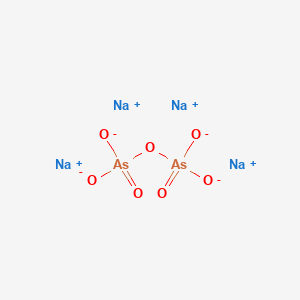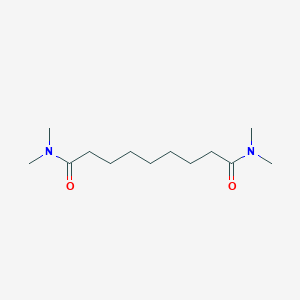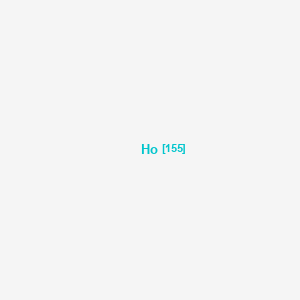
Holmium-155
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Holmium-155 is a radioactive isotope of the element holmium, which has been widely used in scientific research applications due to its unique properties. Holmium-155 is a beta emitter with a half-life of 4.7 hours, which makes it an ideal candidate for medical and biological research.
Wirkmechanismus
The mechanism of action of holmium-155 in medical and biological systems is based on its ability to emit beta particles, which can penetrate tissues and cause ionization. The ionization can lead to DNA damage and cell death, making holmium-155 an effective tool for cancer therapy. In addition, the high magnetic moment of holmium-155 allows it to interact with external magnetic fields, which can be used for imaging purposes.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of holmium-155 depend on the specific application and the dose used. In medical imaging, holmium-155 has been shown to be safe and well-tolerated, with no significant adverse effects reported. In cancer therapy, holmium-155 can cause side effects such as radiation dermatitis, mucositis, and hematological toxicity. In environmental studies, holmium-155 is not expected to have any significant biochemical or physiological effects on organisms.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using holmium-155 in lab experiments include its high specific activity, which allows for precise labeling of molecules and cells, and its short half-life, which minimizes radiation exposure to researchers. The limitations of using holmium-155 include its relatively low abundance in natural holmium, which makes it expensive and difficult to obtain, and its short half-life, which limits the time available for experiments.
Zukünftige Richtungen
Future research directions for holmium-155 include the development of new imaging and therapy techniques based on its unique properties, the exploration of its potential applications in nanotechnology and materials science, and the optimization of its use in environmental studies. In addition, further studies are needed to better understand the biological effects of holmium-155 and to develop strategies to minimize its side effects in cancer therapy.
Synthesemethoden
Holmium-155 can be synthesized through the neutron activation of natural holmium or by irradiating a holmium target with neutrons in a nuclear reactor. The resulting holmium-155 isotope can be separated from other isotopes using various separation techniques, such as ion exchange chromatography.
Wissenschaftliche Forschungsanwendungen
Holmium-155 has been used in a variety of scientific research applications, including medical imaging, cancer therapy, and environmental studies. In medical imaging, holmium-155 is used as a contrast agent for magnetic resonance imaging (MRI) due to its high magnetic moment and long relaxation time. In cancer therapy, holmium-155 is used as a radiation source for brachytherapy, a type of radiation therapy that involves placing radioactive sources directly into the tumor. In environmental studies, holmium-155 is used as a tracer to study the mobility and transport of pollutants in soil and water.
Eigenschaften
CAS-Nummer |
15125-75-4 |
|---|---|
Produktname |
Holmium-155 |
Molekularformel |
Ho |
Molekulargewicht |
154.9291 g/mol |
IUPAC-Name |
holmium-155 |
InChI |
InChI=1S/Ho/i1-10 |
InChI-Schlüssel |
KJZYNXUDTRRSPN-CBESVEIWSA-N |
Isomerische SMILES |
[155Ho] |
SMILES |
[Ho] |
Kanonische SMILES |
[Ho] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



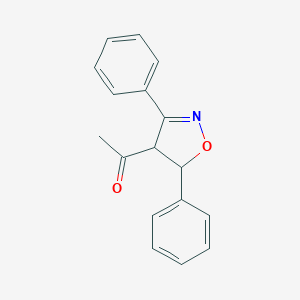
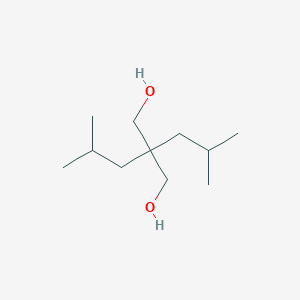
![(3S,9R,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B82421.png)

![1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester](/img/structure/B82428.png)

